methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate
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Overview
Description
Methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a furan ring, and a phenylprop-2-enyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate typically involves multiple steps, including the formation of the benzoate ester and the introduction of the furan and phenylprop-2-enyloxy groups. Common reagents used in these reactions include methyl benzoate, phenylprop-2-enyloxy compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: This compound has a similar structure but lacks the furan ring.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: This compound has a similar benzoate ester structure but different substituents.
Uniqueness
Methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
Methyl 4-{[6-((2E)-3-phenylprop-2-enyloxy)-3-oxobenzo[d]furan-2-ylidene]methyl}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzoate esters and features a complex structure that includes a furan ring and a phenylpropene moiety. Its chemical formula is C27H28O5, and it exhibits various functional groups that contribute to its biological activity.
Pharmacological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, particularly caspase-3 and caspase-9, leading to cell cycle arrest in the G1 phase.
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.5 | Apoptosis induction |
A549 (Lung) | 12.3 | Caspase activation |
HeLa (Cervical) | 18.7 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition: The compound appears to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases and kinases.
2. Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
3. Modulation of Signaling Pathways: The compound may affect various signaling pathways, including those related to apoptosis and inflammation, enhancing its therapeutic potential.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
Study 1: In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: A murine model of bacterial infection demonstrated that administration of the compound significantly reduced bacterial load in tissues compared to control groups, suggesting its potential as an antimicrobial agent.
Properties
Molecular Formula |
C26H20O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[(Z)-[3-oxo-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-2-ylidene]methyl]benzoate |
InChI |
InChI=1S/C26H20O5/c1-29-26(28)20-11-9-19(10-12-20)16-24-25(27)22-14-13-21(17-23(22)31-24)30-15-5-8-18-6-3-2-4-7-18/h2-14,16-17H,15H2,1H3/b8-5+,24-16- |
InChI Key |
AUVKLOJDYSLJQU-WWFWFNCGSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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